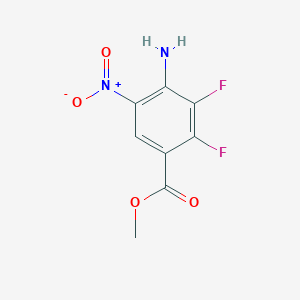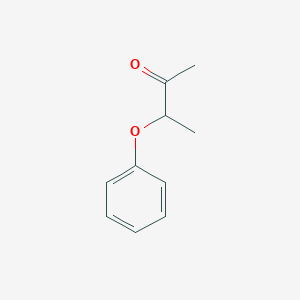
3-Phenoxy-2-butanone
Vue d'ensemble
Description
3-Phenoxy-2-butanone (3-PB) is an organic compound with a molecular formula of C10H12O2 . It is a colorless liquid with a sweet, floral scent and a boiling point of 188°C. 3-PB is a common component in food, perfume, and pharmaceuticals. It is also used as a solvent in the synthesis of other compounds.
Synthesis Analysis
The synthesis of 3-Phenoxy-2-butanone can be achieved through a ‘one-pot’ method using cheap and stable paracetaldehyde as raw material and thiazole salt as a catalyst . The conversion rate of the paracetaldehyde is 90-98%, and the selectivity of the 3-Phenoxy-2-butanone is 85-95% .Molecular Structure Analysis
The molecular structure of 3-Phenoxy-2-butanone is represented by the InChI code1S/C10H12O2/c1-8(11)9(2)12-10-6-4-3-5-7-10/h3-7,9H,1-2H3 . The molecular weight is 164.2 . Physical And Chemical Properties Analysis
3-Phenoxy-2-butanone has a boiling point of 46/0.1mm .Applications De Recherche Scientifique
Metabolic Engineering
- Production of 2-Butanone : Klebsiella pneumoniae was engineered to produce 2-butanone from glucose by extending its native 2, 3-butanediol synthesis pathway. This highlights the potential of 3-Phenoxy-2-butanone derivatives in biotechnological applications (Chen et al., 2015).
Catalysis
- Dehydration of Bio-based 2,3-butanediol : Research on the dehydration of bio-based 2,3-butanediol to produce butanone, an important industrial chemical, demonstrates the relevance of 3-Phenoxy-2-butanone derivatives in green chemistry (Zhang et al., 2012).
Biofuels and Biocommodity Chemicals
- 2-Butanol and Butanone Production in Yeast : The use of Saccharomyces cerevisiae to produce 2-butanol and butanone, both important as biofuels and biocommodity chemicals, underscores the application of 3-Phenoxy-2-butanone in renewable energy sources (Ghiaci et al., 2014).
Gas Sensing
- Detection of Biomarkers : Studies on the development of sensors for the detection of biomarkers like 3-Hydroxy-2-butanone, a significant component in medical diagnostics, reveal the importance of 3-Phenoxy-2-butanone derivatives in sensor technology (Shao et al., 2023).
Chemical Synthesis
- Synthesis of α-Hydroxy Ketones : Research into the synthesis of α-hydroxy ketones, with 3-Hydroxy-3-methyl-2-butanone as a precursor, indicates its potential in producing electro-optic materials and nonlinear optical chromophores (He et al., 2002).
Kinetic and Mechanistic Studies
- Reaction with Atmospheric Oxidants : Kinetic studies on the reaction of variants of 3-Phenoxy-2-butanone with atmospheric oxidants contribute to our understanding of atmospheric chemistry and pollution control (Sleiman et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
3-phenoxybutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)9(2)12-10-6-4-3-5-7-10/h3-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXROYABIGAUKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377464 | |
| Record name | 3-phenoxy-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxy-2-butanone | |
CAS RN |
6437-85-0 | |
| Record name | 3-Phenoxy-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6437-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-phenoxy-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


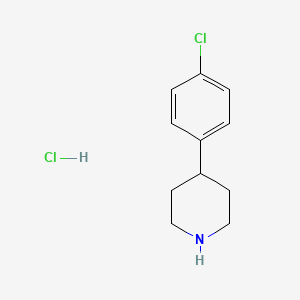
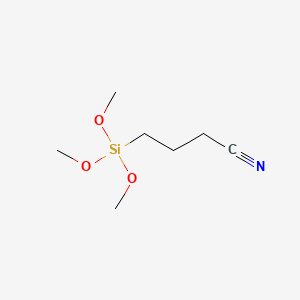
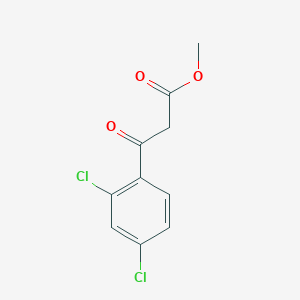
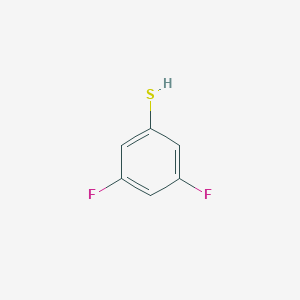
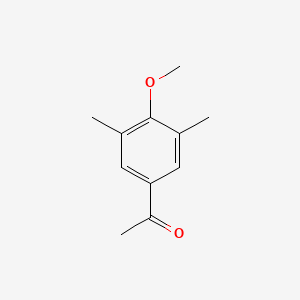
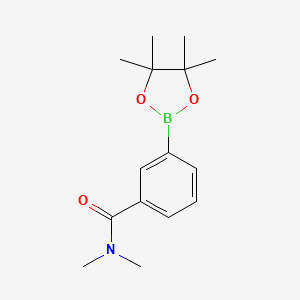
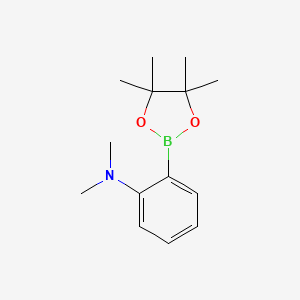
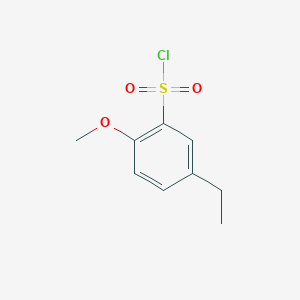
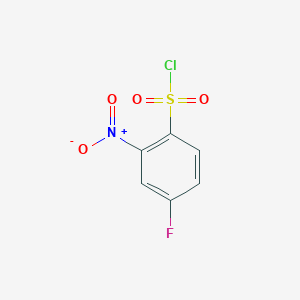
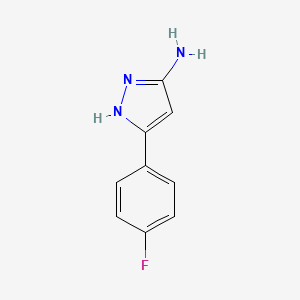
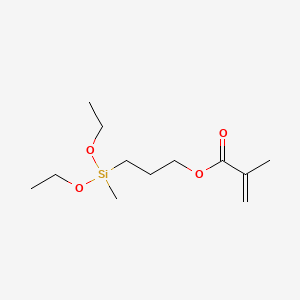
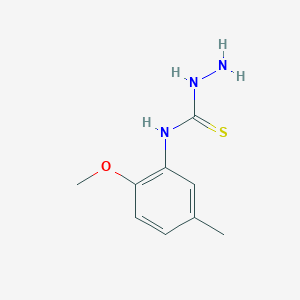
![2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1363606.png)
